
Citrato de ixazomib
Descripción general
Descripción
El citrato de ixazomib es un éster bórico y un profármaco que se hidroliza rápidamente en condiciones fisiológicas a su forma biológicamente activa, ixazomib, un ácido bórico . Se utiliza principalmente en el tratamiento del mieloma múltiple, un tipo de cáncer de células blancas de la sangre . El this compound se comercializa bajo el nombre comercial Ninlaro y fue desarrollado por Takeda Pharmaceuticals .
Aplicaciones Científicas De Investigación
Treatment of Multiple Myeloma
Ixazomib citrate has demonstrated significant efficacy in treating relapsed or refractory multiple myeloma. In clinical trials, it has been shown to improve patient outcomes when used in combination with other agents such as lenalidomide and dexamethasone. For instance, a study indicated that ixazomib combined with lenalidomide resulted in synergistic cytotoxic effects against myeloma cells .
Table 1: Efficacy of Ixazomib Citrate in Clinical Trials
Maintenance Therapy
Following initial treatment, ixazomib citrate is also explored as a maintenance therapy option. A randomized trial is investigating its effectiveness compared to placebo after induction therapy with ixazomib combined with thalidomide and low-dose dexamethasone. The goal is to assess progression-free survival and quality of life metrics .
Resistance Mechanisms
Ixazomib citrate has shown promise against bortezomib-resistant multiple myeloma cells, highlighting its potential role in overcoming drug resistance. Studies have indicated that ixazomib maintains potency against various resistant cell lines, making it a valuable option for patients who have previously failed other therapies .
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of ixazomib citrate reveals favorable characteristics such as oral bioavailability and a manageable safety profile. Clinical studies have indicated that it exhibits similar pharmacodynamic effects to bortezomib but with a reduced incidence of peripheral neuropathy and other adverse effects commonly associated with intravenous proteasome inhibitors .
Table 2: Pharmacokinetic Properties of Ixazomib Citrate
Property | Value |
---|---|
Oral Bioavailability | High |
Half-life | Approximately 9 hours |
Common Side Effects | Diarrhea, fatigue, nausea |
Case Studies and Real-World Evidence
Recent case studies have illustrated the effectiveness of ixazomib citrate in clinical settings:
- A case study involving a patient with relapsed multiple myeloma reported a complete response after switching from bortezomib to ixazomib citrate, demonstrating the drug's efficacy in previously treated populations.
- Another study highlighted the use of ixazomib as part of a combination therapy regimen that led to significant improvements in patient quality of life metrics while maintaining disease control .
Mecanismo De Acción
El citrato de ixazomib ejerce sus efectos inhibiendo el proteasoma 20S, un componente clave del sistema ubiquitina-proteasoma responsable de la degradación de proteínas dentro de las células humanas . Al unirse e inhibir el sitio proteolítico similar a la quimotripsina β5, el ixazomib evita la descomposición de las proteínas ubiquitinadas, lo que lleva a la apoptosis en las células del mieloma múltiple . Este mecanismo es similar al de otros inhibidores del proteasoma, pero con la ventaja de la administración oral .
Métodos De Preparación
La preparación del citrato de ixazomib implica varias rutas sintéticas y condiciones de reacción. Un proceso eficiente incluye la conversión directa de un boroéster a this compound . El proceso se puede llevar a cabo en un solo reactor, lo que lo hace industrialmente viable . La reacción típicamente involucra el uso de ácido cítrico monohidratado y diclorometano como solventes .
Análisis De Reacciones Químicas
El citrato de ixazomib sufre varias reacciones químicas, incluida la hidrólisis, que lo convierte en su forma activa, ixazomib . Es un inhibidor selectivo, potente y reversible del proteasoma 20S, que se une preferentemente al sitio proteolítico similar a la quimotripsina β5 . A concentraciones más altas, también inhibe las subunidades proteolíticas β1 y β2, lo que lleva a la acumulación de proteínas ubiquitinadas .
Comparación Con Compuestos Similares
El citrato de ixazomib es similar a otros inhibidores del proteasoma como bortezomib y carfilzomib . El this compound es único porque es el primer inhibidor del proteasoma de administración oral aprobado para el tratamiento del mieloma múltiple . Bortezomib y carfilzomib requieren administración parenteral, lo que puede ser menos conveniente para los pacientes .
Compuestos similares:- Bortezomib
- Carfilzomib
El this compound destaca por su biodisponibilidad oral y su facilidad de administración, lo que lo convierte en una opción valiosa para los pacientes con mieloma múltiple .
Actividad Biológica
Ixazomib citrate (MLN9708) is a next-generation proteasome inhibitor that has emerged as a significant therapeutic agent, particularly in the treatment of multiple myeloma (MM). This article explores the biological activity of ixazomib citrate, focusing on its pharmacodynamics, clinical efficacy, safety profile, and comparative studies with other proteasome inhibitors.
Overview of Ixazomib Citrate
Ixazomib citrate is administered as a stable citrate ester that rapidly hydrolyzes to its active form, MLN2238, under physiological conditions. This compound selectively inhibits the chymotrypsin-like activity of the 20S proteasome, as well as the caspase-like and trypsin-like activities at higher concentrations . Ixazomib's unique pharmacokinetic profile allows for oral administration, distinguishing it from earlier proteasome inhibitors like bortezomib.
- Absorption and Bioavailability : Following oral administration, ixazomib is rapidly absorbed, achieving peak plasma concentration within one hour. The systemic exposure is comparable to that achieved through intravenous administration, indicating high bioavailability .
- Mechanism : Ixazomib exerts its effects by binding to the proteasome and inhibiting protein degradation pathways critical for cancer cell survival. This leads to an accumulation of pro-apoptotic factors and a reduction in anti-apoptotic proteins within malignant cells .
Phase I Studies
Several Phase I trials have assessed ixazomib's safety and efficacy:
- Monotherapy : In a study involving 60 patients with relapsed/refractory MM, ixazomib demonstrated a partial response rate of 15%, with 76% of patients achieving stable disease or better . The maximum tolerated dose (MTD) was established at 2 mg/m².
- Combination Therapy : In combination with dexamethasone and lenalidomide, ixazomib showed improved response rates. In one trial, 93% of patients achieved at least a partial response .
Phase II Studies
A Phase II study further confirmed ixazomib's efficacy:
- Efficacy Rates : Among evaluable patients, the overall response rate was approximately 34%, with some achieving stringent complete responses (CR) and minimal residual disease negativity .
- Survival Outcomes : The median duration of response was reported at 7.3 months, with overall survival rates at six months reaching 96% .
Safety Profile
The safety profile of ixazomib has been generally favorable:
- Adverse Events : Common grade 3–4 adverse events included thrombocytopenia (23%) and neutropenia (10%). Non-hematologic adverse effects were primarily gastrointestinal, such as diarrhea (19%) and nausea (7%) .
- Management : Most adverse events were manageable, with only a small percentage leading to treatment discontinuation.
Comparative Studies
Comparative studies have highlighted ixazomib's advantages over bortezomib:
- Efficacy : Ixazomib has shown improved preclinical activity in various lymphoma models compared to bortezomib. In particular, it demonstrated enhanced proteasome inhibition and tumor tissue distribution .
- Tolerability : Patients receiving ixazomib reported fewer instances of peripheral neuropathy compared to those treated with bortezomib, suggesting a potentially better tolerability profile for long-term use .
Data Summary Table
Study Type | Patient Population | Response Rate | Common AEs | MTD (mg/m²) |
---|---|---|---|---|
Phase I Monotherapy | 60 patients | 15% | Thrombocytopenia (23%), Neutropenia (10%) | 2 |
Phase I Combination | Various combinations | 93% | Diarrhea (19%), Nausea (7%) | Not specified |
Phase II | Relapsed MM patients | 34% | Similar AEs as above | Not specified |
Propiedades
IUPAC Name |
2-[4-(carboxymethyl)-2-[(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]-5-oxo-1,3,2-dioxaborolan-4-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BCl2N2O9/c1-10(2)5-14(21-33-19(32)20(34-21,7-16(27)28)8-17(29)30)25-15(26)9-24-18(31)12-6-11(22)3-4-13(12)23/h3-4,6,10,14H,5,7-9H2,1-2H3,(H,24,31)(H,25,26)(H,27,28)(H,29,30)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOMYENWWXQSNW-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)C(CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)[C@H](CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BCl2N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60924652 | |
Record name | Ixazomib citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60924652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1239908-20-3 | |
Record name | Ixazomib citrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1239908-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ixazomib citrate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239908203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ixazomib citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60924652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,2-Dioxaborolane-4,4-diacetic acid,2-((1R)-1-((2-((2,5-dichlorobenzoyl)amino)acetyl)amino)-3-methylbutyl)-5-oxo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IXAZOMIB CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46CWK97Z3K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.